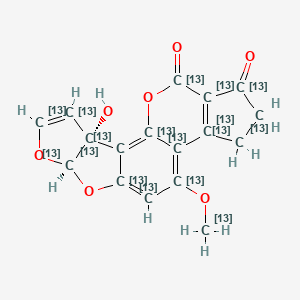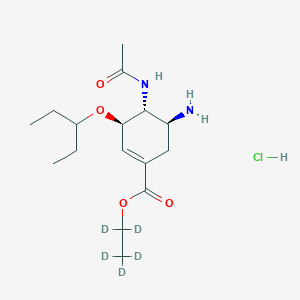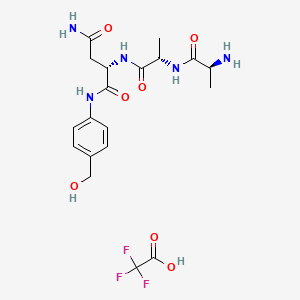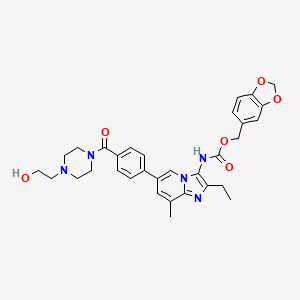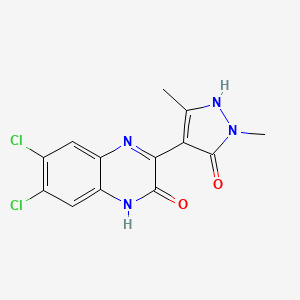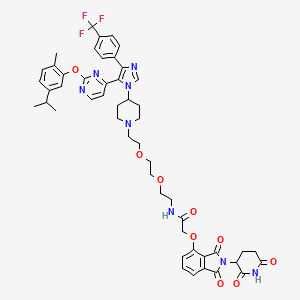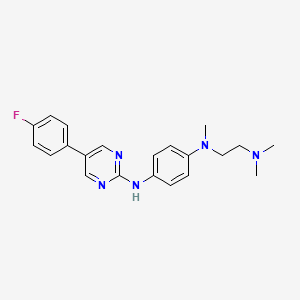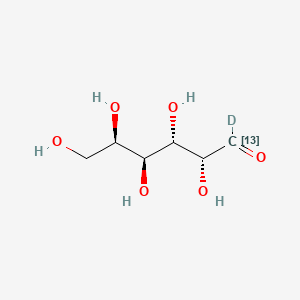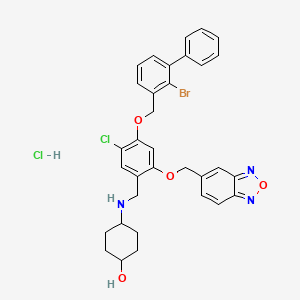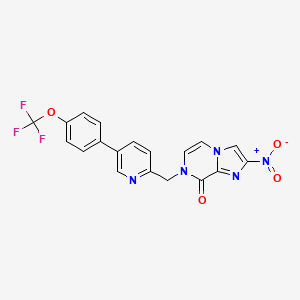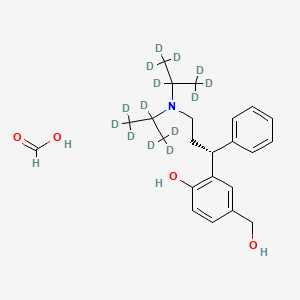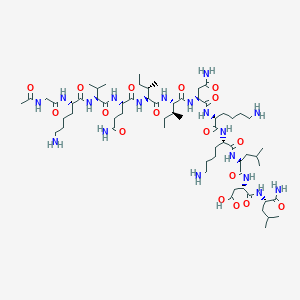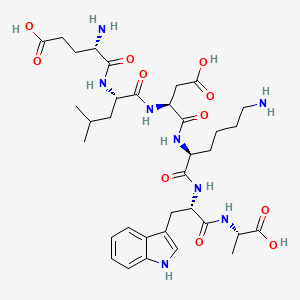
Mono-N-pentyl phthalate-3,4,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-N-pentyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of Mono-N-pentyl phthalate. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono-N-pentyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the Mono-N-pentyl phthalate molecule. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms in the phthalate structure .
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
Mono-N-pentyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield phthalic acid derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Mono-N-pentyl phthalate-3,4,5,6-D4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer for studying reaction mechanisms and kinetics.
Biology: For investigating metabolic pathways and enzyme activities.
Medicine: In drug development to study pharmacokinetics and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Mono-N-pentyl phthalate-3,4,5,6-D4 involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantitation in various analytical techniques, such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mono-N-pentyl phthalate: The non-deuterated form of the compound.
Mono-N-nonyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate compound.
Dipentyl phthalate-3,4,5,6-D4: A similar compound with two pentyl groups instead of one
Uniqueness
Mono-N-pentyl phthalate-3,4,5,6-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more accurate tracking and quantitation compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
InChI-Schlüssel |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC)[2H])[2H] |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
